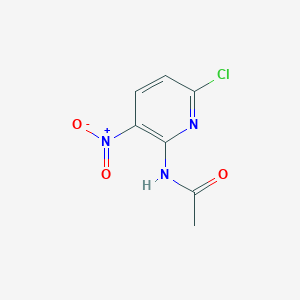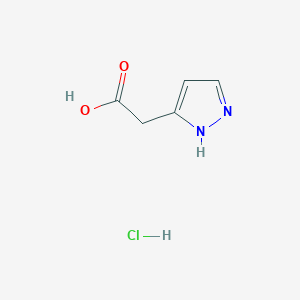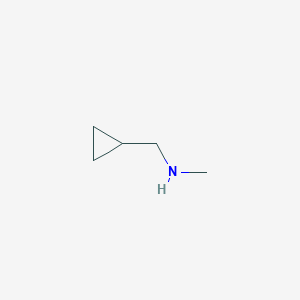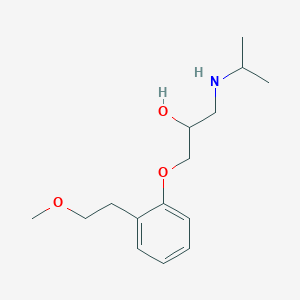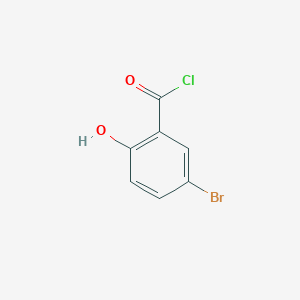
5-Bromo-2-hydroxybenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-hydroxybenzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. This compound is widely used in scientific research due to its unique properties and versatile applications.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-hydroxybenzoyl chloride is not well understood. However, it is believed that this compound acts as an acylating agent, which means that it can add an acyl group to other organic molecules. This reaction is typically carried out in the presence of a catalyst, such as a Lewis acid or a Friedel-Crafts catalyst.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 5-Bromo-2-hydroxybenzoyl chloride. However, it is known that this compound can react with various functional groups, including amines, alcohols, and thiols. This reaction can lead to the formation of new organic compounds, which may have different biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Bromo-2-hydroxybenzoyl chloride in lab experiments is its versatility. This compound can be used as a starting material in the synthesis of various organic compounds, making it a useful tool for organic chemists. In addition, it is also a relatively inexpensive reagent, which makes it accessible to researchers with limited budgets.
One of the main limitations of using 5-Bromo-2-hydroxybenzoyl chloride in lab experiments is its reactivity. This compound can react with various functional groups, which can make it difficult to control the reaction and obtain the desired product. In addition, it can also be hazardous to work with, as it can release toxic hydrogen chloride gas during the reaction.
Direcciones Futuras
There are several future directions for research on 5-Bromo-2-hydroxybenzoyl chloride. One possible direction is to explore its potential applications in the synthesis of new pharmaceuticals and agrochemicals. Another possible direction is to investigate its mechanism of action and its interactions with other organic molecules. Finally, it may also be interesting to explore the use of 5-Bromo-2-hydroxybenzoyl chloride in new areas of research, such as materials science and nanotechnology.
Métodos De Síntesis
The synthesis of 5-Bromo-2-hydroxybenzoyl chloride is typically carried out through the reaction of 5-bromo-2-hydroxybenzoic acid with thionyl chloride. Thionyl chloride is a common reagent used in organic synthesis to convert carboxylic acids into their corresponding acid chlorides. The reaction between 5-bromo-2-hydroxybenzoic acid and thionyl chloride produces 5-Bromo-2-hydroxybenzoyl chloride along with hydrogen chloride gas as a byproduct.
Aplicaciones Científicas De Investigación
5-Bromo-2-hydroxybenzoyl chloride is widely used in scientific research due to its unique properties and versatile applications. It is commonly used as a starting material in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it is also used as a reagent in organic synthesis to introduce the benzoyl chloride functional group into organic molecules.
Propiedades
IUPAC Name |
5-bromo-2-hydroxybenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMJGJCFKIQYSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydroxybenzoyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




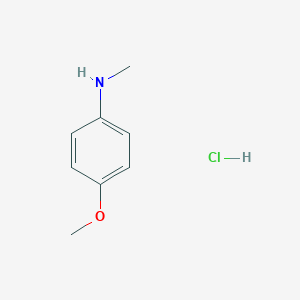
![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)

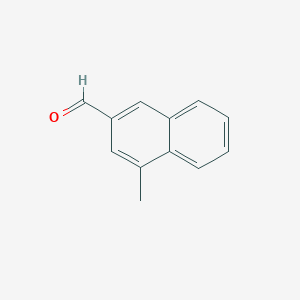

![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)

